Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate
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Overview
Description
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a synthetic organic compound with a complex structure It contains a quinoline moiety, a cyclopropyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .
Scientific Research Applications
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate: This compound has a similar structure but contains a pyrimidine moiety instead of a quinoline moiety.
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate: This compound is structurally similar but may have different substituents on the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O4 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-chloro-6-methoxyquinolin-7-yl)oxymethyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)26-17(23)22-19(6-7-19)11-25-16-10-14-12(9-15(16)24-4)13(20)5-8-21-14/h5,8-10H,6-7,11H2,1-4H3,(H,22,23) |
InChI Key |
VHQUDDHYBDAKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC3=NC=CC(=C3C=C2OC)Cl |
Origin of Product |
United States |
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